

Spectroscopic Profile of Diethyl Phthalimidomalonate: A Technical Guide

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Compound of Interest

Compound Name: Diethyl phthalimidomalonate

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **diethyl phthalimidomalonate**, a key intermediate in the synthesis of amino acids and other pharmaceuticals. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **diethyl phthalimidomalonate**.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for **Diethyl Phthalimidomalonate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.85 - 7.95	Multiplet	2H	-	Aromatic (H-4, H-7)
7.70 - 7.80	Multiplet	2H	-	Aromatic (H-5, H-6)
5.45	Singlet	1H	-	Methine (CH)
4.30	Quartet	4H	7.1	Methylene (CH ₂)
1.30	Triplet	6H	7.1	Methyl (CH ₃)

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for **Diethyl Phthalimidomalonate**

Chemical Shift (δ) ppm	Assignment
167.1	Carbonyl (C=O, ester)
164.8	Carbonyl (C=O, imide)
134.5	Aromatic (C-5, C-6)
131.8	Aromatic (C-3a, C-7a)
123.8	Aromatic (C-4, C-7)
62.9	Methylene (OCH ₂)
55.2	Methine (CH)
14.0	Methyl (CH ₃)

Infrared (IR) Spectroscopy Data.

Table 3: IR Absorption Bands for **Diethyl Phthalimidomalonate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2850	Medium	C-H stretch (aliphatic)
~1770	Strong	C=O stretch (imide, symmetric)
~1740	Strong	C=O stretch (ester)
~1715	Strong	C=O stretch (imide, asymmetric)
~1600	Medium	C=C stretch (aromatic)
~1470	Medium	C-H bend (aliphatic)
~1380	Strong	C-N stretch
~1250	Strong	C-O stretch (ester)
~720	Strong	C-H bend (aromatic, ortho-disubstituted)

Mass Spectrometry (MS) Data.

Table 4: GC-MS Fragmentation Data for **Diethyl Phthalimidomalonate**

m/z	Relative Intensity (%)	Proposed Fragment
305	20	[M] ⁺ (Molecular Ion)
232	100	[M - COOC ₂ H ₅] ⁺
187	45	[Phthalimide-CH] ⁺
160	80	[Phthalimide] ⁺
104	65	[C ₆ H ₄ CO] ⁺
76	50	[C ₆ H ₄] ⁺

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance 400 MHz spectrometer was used for both ^1H and ^{13}C NMR analysis.
- Sample Preparation: 10-20 mg of **diethyl phthalimidomalonate** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) was used as an internal standard.
- ^1H NMR Acquisition: The ^1H NMR spectrum was acquired with a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. A total of 16 scans were collected.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum was acquired using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds were employed. A total of 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.
- Data Processing: The raw data was processed using MestReNova software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts were referenced to the residual solvent peak of CDCl_3 (7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (uATR) accessory was utilized.
- Sample Preparation: A small amount of the solid **diethyl phthalimidomalonate** was placed directly onto the diamond crystal of the uATR accessory.
- Data Acquisition: The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

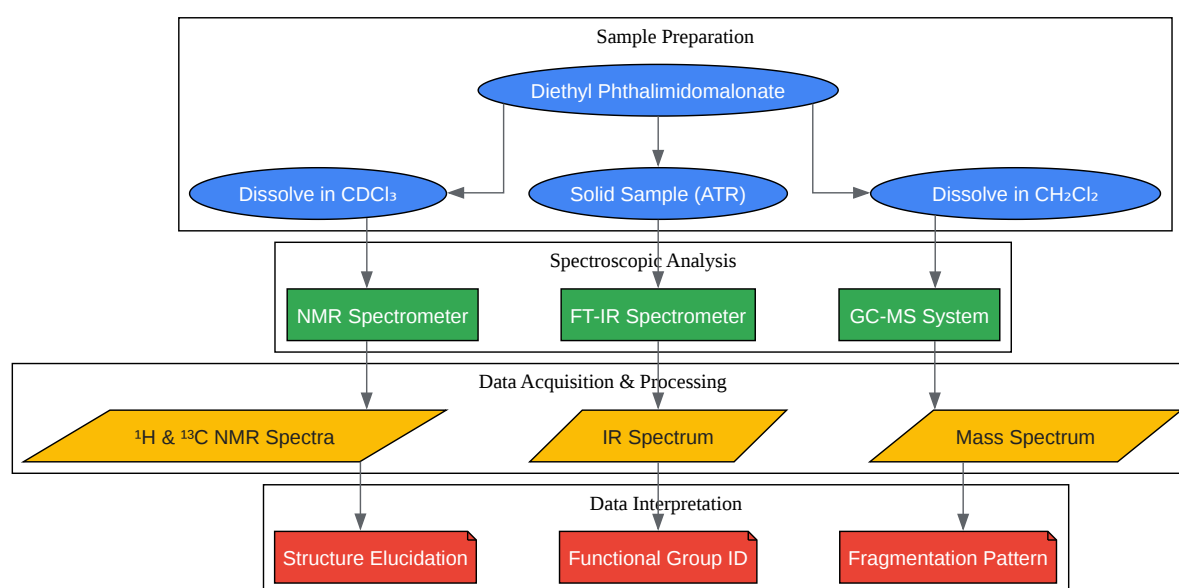
- **Data Processing:** The resulting spectrum was analyzed for peak positions and intensities using the spectrometer's software.

Mass Spectrometry (MS)

- **Instrumentation:** A gas chromatograph (Agilent 7890B) coupled to a mass spectrometer (Agilent 5977A) was used for the analysis.
- **Sample Preparation:** A dilute solution of **diethyl phthalimidomalonate** was prepared in dichloromethane at a concentration of approximately 1 mg/mL.
- **Gas Chromatography (GC) Method:**
 - **Column:** HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness).
 - **Inlet Temperature:** 250°C.
 - **Injection Volume:** 1 μ L (splitless mode).
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
 - **Oven Temperature Program:** Initial temperature of 100°C, held for 2 minutes, then ramped at 15°C/min to 280°C and held for 10 minutes.
- **Mass Spectrometry (MS) Method:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Source Temperature:** 230°C.
 - **Quadrupole Temperature:** 150°C.
 - **Mass Range:** 50-500 amu.
- **Data Analysis:** The total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to **diethyl phthalimidomalonate** were analyzed. The fragmentation pattern was interpreted to identify the characteristic ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **diethyl phthalimidomalonate**.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

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